molecular formula C19H15Cl2N3O2 B4507027 N-(4-chlorobenzyl)-2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

N-(4-chlorobenzyl)-2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

Cat. No.: B4507027
M. Wt: 388.2 g/mol
InChI Key: CZWGCMDJGHVOSB-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a useful research compound. Its molecular formula is C19H15Cl2N3O2 and its molecular weight is 388.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.0541321 g/mol and the complexity rating of the compound is 585. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

The synthesis of benzothiazolinone acetamide analogs, including molecules similar to N-(4-chlorobenzyl)-2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide, has been explored for their potential application in dye-sensitized solar cells (DSSCs) due to their good light harvesting efficiency and free energy of electron injection. These compounds also exhibit non-linear optical activity, indicating potential in photovoltaic efficiency modeling. Molecular docking studies have suggested that some analogs could interact with Cyclooxygenase 1 (COX1), hinting at possible therapeutic applications (Mary et al., 2020).

Potential Inhibition of Corrosion

A study focused on the effects of substituting oxygen with sulfur in a pyridazinic molecule, akin to the structure of this compound, demonstrated an increase in the efficiency of corrosion inhibition of steel in an acidic medium. This change improved inhibition efficiency significantly, highlighting the molecule's potential in corrosion prevention applications (Bouklah et al., 2004).

Antimicrobial and Antifungal Activities

Research into pyridazinone-acetohydrazide derivatives, similar in structure to this compound, has identified compounds with significant activity against both Gram-positive and Gram-negative bacteria. This study suggests the potential of these compounds as antimicrobial agents, providing a basis for further investigation into their therapeutic use (Sukuroglua et al., 2012).

Antihypertensive Agents

The synthesis of esters derived from 4-acetyl-2-(2-hydroxyethyl)-5,6-bis(4-chlorophenyl)-2H-pyridazin-3-one, which shares a similar core structure to this compound, demonstrated increased antihypertensive activity in animal models. This indicates the potential of structurally related compounds in the development of new antihypertensive medications (Fogt et al., 1980).

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O2/c20-14-7-5-13(6-8-14)11-22-18(25)12-24-19(26)10-9-17(23-24)15-3-1-2-4-16(15)21/h1-10H,11-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWGCMDJGHVOSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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